4-(azetidin-3-yl)pyriMidine hydrochloride
Overview
Description
“4-(azetidin-3-yl)pyriMidine hydrochloride” is a chemical compound with the CAS Number: 1384264-47-4 . It has a molecular weight of 208.09 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9N3.2ClH/c1-2-8-5-10-7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H
. This indicates the presence of a pyrimidine ring and an azetidine ring in the structure. Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 208.09 and should be stored at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) focused on synthesizing analogues of 4-(azetidin-3-yl)pyrimidine and testing them for antimicrobial and antitubercular activities. These compounds demonstrated potential in designing new antibacterial and antituberculosis compounds based on molecular studies (Chandrashekaraiah et al., 2014).
Potential Antiviral Agents
Hosono et al. (1994) synthesized a series of compounds related to 4-(azetidin-3-yl)pyrimidine as potential antiviral agents. Although these compounds did not show significant antiviral activity in cell culture tests, the study contributed to the understanding of nucleoside analogues in antiviral research (Hosono et al., 1994).
Skin-Cancer Damage Removal
A 2020 study explored the use of azetidin intermediates, including 4-(azetidin-3-yl)pyrimidine, in removing skin-cancer damage, particularly by targeting thymine dimer complexes. The research highlighted the role of these compounds in addressing skin cancer at a molecular level (Biointerface Research in Applied Chemistry, 2020).
Anti-Inflammatory and Analgesic Activities
El-Sawy et al. (2014) synthesized compounds containing 4-(azetidin-3-yl)pyrimidine and tested them for anti-inflammatory, analgesic, and anticonvulsant activities. The compounds showed significant activities in these areas, suggesting their potential in developing new pharmaceutical agents (El-Sawy et al., 2014).
Chemical Synthesis and Applications
Singh et al. (2008) reviewed the synthesis and applications of azetidines, including 4-(azetidin-3-yl)pyrimidine. They discussed the stability and reactivity of these compounds, their uses in synthesizing various biologically active compounds, and their role in asymmetric synthesis, highlighting their importance in medicinal chemistry (Singh et al., 2008).
Luminescent Materials for Optoelectronic Applications
Weng et al. (2013) synthesized pyrimidine compounds, including derivatives of 4-(azetidin-3-yl)pyrimidine, for use as luminescent materials in optoelectronic applications. The study demonstrated that these compounds have potential in the design of ambipolar materials for optoelectronics (Weng et al., 2013).
Mechanism of Action
While the specific mechanism of action for “4-(azetidin-3-yl)pyriMidine hydrochloride” is not available, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-(azetidin-3-yl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-5-10-7(1)6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOKUQMLLLPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-47-4 | |
Record name | Pyrimidine, 4-(3-azetidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384264-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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